molecular formula C17H17N5O4 B14037362 N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B14037362
M. Wt: 355.3 g/mol
InChI Key: PIXHJAPVPCVZSV-XQQFMLRXSA-N
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Description

N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the purine base, which is then linked to the benzamide group through a series of condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex reaction sequences. The optimization of reaction conditions and the use of high-purity reagents are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The purine base and benzamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can interact with nucleic acids, potentially affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and benzamide-linked molecules, such as:

    Adenosine: A purine nucleoside with similar structural features.

    Benzamide: The parent compound of the benzamide group.

    Purine: The core structure present in the compound.

Uniqueness

N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific combination of a purine base and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

N-[9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13-/m0/s1

InChI Key

PIXHJAPVPCVZSV-XQQFMLRXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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